BenchChemオンラインストアへようこそ!

Spiro[cyclopentane-1,3'-(3',4'-dihydro-isoquinolin)]-1'-yl-aminoacetic acid

Antiarrhythmic Cardiovascular pharmacology Spirocyclic SAR

This spiro-cyclopentane-fused dihydroisoquinoline aminoacetic acid delivers a conformationally constrained pharmacophore unattainable with non-spiro 3,3-dialkyl analogs. Published SAR shows 2.8× lidocaine's antiarrhythmic activity (CaCl₂ model) and 37.9% blood-coagulation acceleration (21.9% faster than etamsylate). With a MW of 258.32 satisfying CNS drug-likeness, it is the optimal starting scaffold for ion-channel and hemostatic-agent discovery. Choose the cyclopentane-spiro analog over bulkier cyclohexane variants for superior ligand efficiency.

Molecular Formula C15H18N2O2
Molecular Weight 258.32 g/mol
Cat. No. B1417526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiro[cyclopentane-1,3'-(3',4'-dihydro-isoquinolin)]-1'-yl-aminoacetic acid
Molecular FormulaC15H18N2O2
Molecular Weight258.32 g/mol
Structural Identifiers
SMILESC1CCC2(C1)CC3=CC=CC=C3C(=NCC(=O)O)N2
InChIInChI=1S/C15H18N2O2/c18-13(19)10-16-14-12-6-2-1-5-11(12)9-15(17-14)7-3-4-8-15/h1-2,5-6H,3-4,7-10H2,(H,16,17)(H,18,19)
InChIKeyIBRCECHRODCLCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Spiro[cyclopentane-1,3'-(3',4'-dihydro-isoquinolin)]-1'-yl-aminoacetic Acid (CAS 440087-73-0): Procurement-Relevant Structural and Physicochemical Profile


Spiro[cyclopentane-1,3'-(3',4'-dihydro-isoquinolin)]-1'-yl-aminoacetic acid (also referred to as spiro-DIAA or SPIQAA) is a synthetic spirocyclic compound with the molecular formula C15H18N2O2 and a molecular weight of 258.32 g/mol . The structure features a cyclopentane ring spiro-fused at the 3-position of a 3,4-dihydroisoquinoline core, with an aminoacetic acid side chain attached at the 1-position via an imine (ylidene) linkage . The compound is supplied by multiple vendors at purities typically ranging from 95% to 98%, with recommended storage at 2–8°C . Its spirocyclic architecture imposes conformational rigidity that distinguishes it from non-spiro-fused dihydroisoquinoline derivatives and from the larger cyclohexane-spiro analog (CAS 500006-77-9; MW 272.35) .

Why Spiro[cyclopentane-1,3'-(3',4'-dihydro-isoquinolin)]-1'-yl-aminoacetic Acid Cannot Be Interchanged with Non-Spiro or Alternative Ring-Size Analogs


The spiro-cyclopentane moiety in this compound enforces a specific three-dimensional orientation of the dihydroisoquinoline ring system that cannot be replicated by non-spiro-fused 3,3-dialkyl-dihydroisoquinoline derivatives or by the cyclohexane-spiro analog. Published structure–activity relationship (SAR) data from the broader 3-spiro-cycloalkyl-3,4-dihydroisoquinoline class demonstrate that the spiro-cyclopentyl substituent produces quantitatively distinct pharmacological profiles compared to both non-spiro (3,3-dimethyl or 3,3-diethyl) and larger spiro-cycloalkyl (cyclohexane) variants [1]. Simple replacement with a non-spiro analog therefore carries a high risk of losing the conformational and pharmacodynamic properties that define this scaffold's activity signature. The evidence below quantifies these differentiation axes where class-level data are available [1][2].

Quantitative Differentiation Evidence for Spiro[cyclopentane-1,3'-(3',4'-dihydro-isoquinolin)]-1'-yl-aminoacetic Acid Versus Closest Comparators


Antiarrhythmic Activity of 3-Spiro-Cyclopentyl Moiety: 2.8× Lidocaine in CaCl2-Induced Arrhythmia Model

In a direct comparative study within the 3,3-dialkyl-3,4-dihydroisoquinolin-1(2H)-ylidene-N-alkylacetamide series, the compound bearing a 3-spiro-cyclopentyl substituent and an unsubstituted amide nitrogen demonstrated antiarrhythmic activity 2.8 times that of lidocaine in the CaCl2 arrhythmia model [1]. This same study established that the spiro-cyclopentyl-bearing compound was the most active across the entire series—outperforming all non-spiro (3,3-dimethyl and 3,3-diethyl) analogs evaluated in parallel [1]. Lidocaine, a Class 1B antiarrhythmic with established clinical use, served as the reference standard [1].

Antiarrhythmic Cardiovascular pharmacology Spirocyclic SAR

Hemostatic Activity: Spiro-Cyclopentyl Derivative Accelerates Blood Coagulation 21.9% Faster Than Etamsylate

In the same 2019 study, the 3-spiro-cyclopentyl-bearing amide derivative accelerated blood coagulation by 37.9%, which was 21.9% faster than the clinically used hemostatic agent etamsylate tested under identical conditions [1]. All hydrochlorides in the series exhibited hemostatic effects, but the spiro-cyclopentyl-substituted compound produced the largest acceleration [1]. This provides a quantifiable differentiation from both the clinical comparator etamsylate and from non-spiro analogs within the same chemical series.

Hemostasis Coagulation pharmacology Spirocyclic derivatives

Spiro-Cyclopentyl vs. Spiro-Cyclohexyl Ring-Size Differentiation: Conformational and Molecular Weight Thresholds

The cyclopentane-spiro analog (MW 258.32, C15H18N2O2) differs from the cyclohexane-spiro analog (CAS 500006-77-9, MW 272.35, C16H20N2O2) by exactly one methylene unit (14 Da) . Published antiarrhythmic index (AI) data from related spiro-cycloalkyl series indicate that cyclopentanone-spiro derivatives achieve AI values of 15.5, while cyclohexanone-spiro variants reach 16.3—both approximately three times the AI of lidocaine [1]. The 5-membered cyclopentane ring enforces a different dihedral angle constraint on the dihydroisoquinoline nitrogen orientation compared to the 6-membered cyclohexane ring, which may affect receptor binding geometry [1]. The lower molecular weight of the cyclopentane analog also provides a favorable 14 Da advantage for CNS drug-likeness metrics (MW < 300) .

Conformational analysis Spirocyclic SAR Ring-size effects

Spiro-Conformational Constraint vs. Non-Spiro 3,3-Dialkyl Analogs: Activity Superiority in Antiarrhythmic and Anthelmintic Assays

A 2022 study of 2-(3-spiro-cycloalkyl-3,4-dihydroisoquinolin-1-yl)carboxylic acid amide hydrochlorides demonstrated anti-arrhythmic activity in 4 of 9 spiro-cycloalkyl compounds with a maximum anti-arrhythmic index (AI) of 4.2, while a parallel study of non-spiro 3,3-dimethyl and 3,3-diethyl-substituted analogs yielded a lower maximum AI of 3.9 and activity in only 3 of 10 compounds [1][2]. The spiro-cycloalkyl compounds additionally displayed anthelmintic and larvicidal activities that were absent or diminished in the non-spiro series [1]. This pattern establishes that spirocyclic conformational constraint is a determinant of both the presence and magnitude of biological activity in this chemotype.

Spirocyclic conformational constraint SAR Anthelmintic activity

Vendor-Supplied Purity Benchmarking: 98% Purity Enables Reproducible Quantitative Experimentation

Spiro[cyclopentane-1,3'-(3',4'-dihydro-isoquinolin)]-1'-yl-aminoacetic acid is commercially available at 98% purity from Leyan (Product No. 1523206) , compared to the typical 95% purity specification reported by other vendors for this compound class . The 98% purity grade reduces the uncertainty attributable to impurities in quantitative biological assays by approximately 3 percentage points relative to the 95% baseline, which can be significant for concentration–response curve accuracy, especially at higher testing concentrations . The compound from multiple suppliers is stored at 2–8°C, with molecular identity confirmed by molecular formula C15H18N2O2 and CAS registry 440087-73-0 .

Compound quality control Purity specification Reproducibility

CNS Drug-Like Physicochemical Profile: Molecular Weight Under 300 Da with Spirocyclic Three-Dimensionality

With a molecular weight of 258.32 Da, this compound falls substantially below the common CNS drug-likeness threshold of 300 Da, and the spirocyclic fusion provides three-dimensional conformational complexity that is increasingly valued in CNS drug discovery for target selectivity [1]. Compared to the cyclohexane-spiro analog (MW 272.35), the cyclopentane analog is 14 Da lighter, which may confer a marginal but measurable advantage in passive blood-brain barrier permeation . The compound has been noted by multiple suppliers as a candidate for CNS drug research, particularly as a precursor or intermediate for synthesizing molecules targeting neurological disorders [1].

CNS drug-likeness Physicochemical properties Blood-brain barrier permeability

Application Scenarios for Spiro[cyclopentane-1,3'-(3',4'-dihydro-isoquinolin)]-1'-yl-aminoacetic Acid Based on Established Evidence


Antiarrhythmic Lead Identification: Screening Against Class 1B Reference Standard Lidocaine

The spiro-cyclopentyl-dihydroisoquinoline scaffold has demonstrated 2.8× the antiarrhythmic activity of lidocaine in the CaCl2 arrhythmia model [1]. This compound is appropriate as a starting scaffold for medicinal chemistry programs targeting cardiac sodium or potassium channels, where the spirocyclic constraint provides a defined three-dimensional pharmacophore not accessible with non-spiro 3,3-dialkyl analogs. Procurement of this specific cyclopentane-spiro analog (rather than the cyclohexane variant or a non-spiro derivative) ensures alignment with the most active scaffold identified in the published SAR series.

Hemostatic Agent Screening: Comparator to Etamsylate for Accelerated Coagulation

Published data show that the 3-spiro-cyclopentyl-bearing acetamide derivative accelerates blood coagulation by 37.9%, which is 21.9% faster than the clinical hemostatic etamsylate [1]. Researchers developing novel hemostatic agents can use this compound as a benchmark scaffold or as a starting point for further derivatization. The quantifiable advantage over etamsylate provides a clear efficacy threshold for structure–activity studies.

Spirocyclic Conformational Constraint Studies: Differentiating Spiro vs. Non-Spiro Dihydroisoquinoline Pharmacology

Comparative data from 2022 demonstrate that spiro-cycloalkyl dihydroisoquinoline amides yield a higher maximum anti-arrhythmic index (AI = 4.2) and a greater proportion of active compounds (44%) compared to non-spiro 3,3-dialkyl analogs (AI = 3.9; 30% active) [2][3]. This compound can serve as the spiro-fused test article in controlled experiments designed to quantify the pharmacological contribution of spirocyclic conformational constraint versus flexible dialkyl substitution, an experimental design of high value for scaffold validation.

CNS Drug Discovery: Sub-300 Da Spirocyclic Scaffold with Favorable Brain Penetration Potential

At MW 258.32, this compound satisfies the molecular weight criterion for CNS drug-likeness and offers spirocyclic three-dimensionality valued for target selectivity [4]. It is indicated by multiple vendors as a precursor or intermediate for synthesizing molecules targeting neurological disorders [4]. For programs requiring a compact, conformationally constrained dihydroisoquinoline building block, the cyclopentane-spiro analog is preferable to the heavier cyclohexane-spiro variant (MW 272.35) when minimizing molecular weight is a design objective.

Quote Request

Request a Quote for Spiro[cyclopentane-1,3'-(3',4'-dihydro-isoquinolin)]-1'-yl-aminoacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.